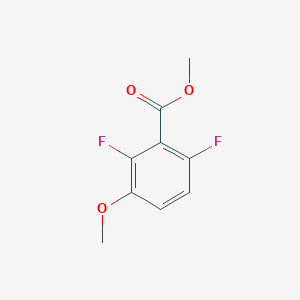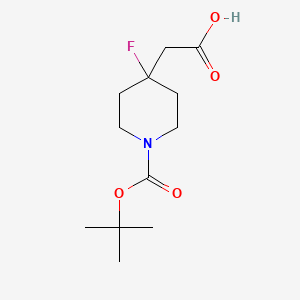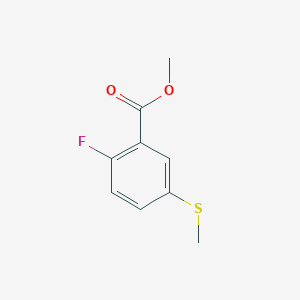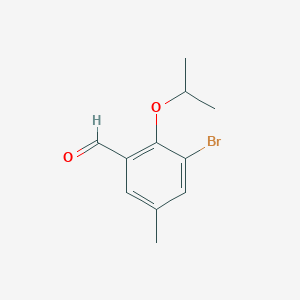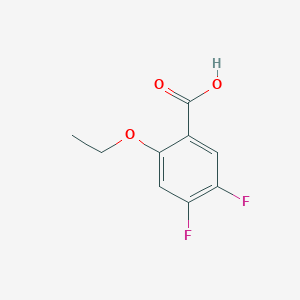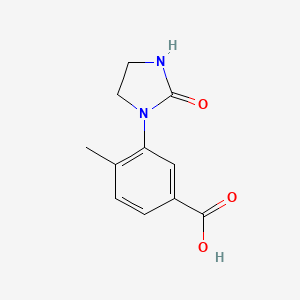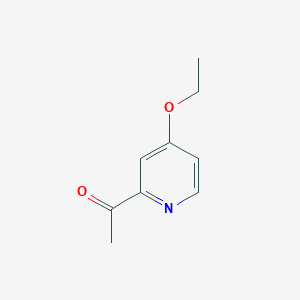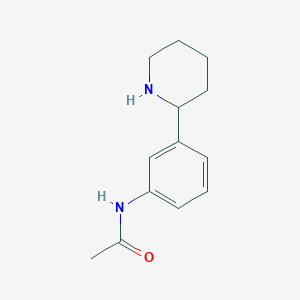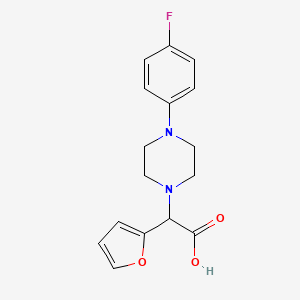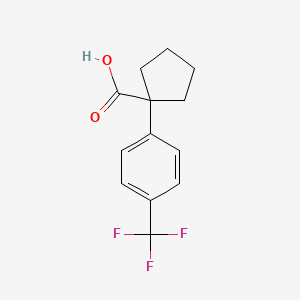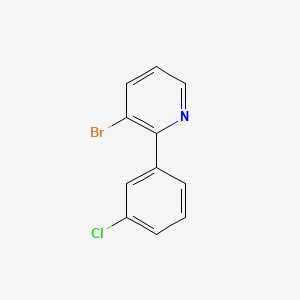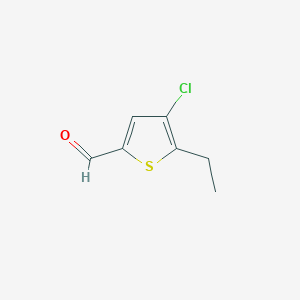
4-Chloro-5-ethylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chloro and an ethyl substituent on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethylthiophene-2-carbaldehyde typically involves the chlorination of 5-ethyl-2-thiophenecarboxaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the thiophene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: 4-Chloro-5-ethyl-2-thiophenecarboxylic acid.
Reduction: 4-Chloro-5-ethyl-2-thiophenemethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethylthiophene-2-carbaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the chloro and ethyl substituents can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxaldehyde: Similar structure but lacks the ethyl group.
4-Methyl-5-ethyl-2-thiophenecarboxaldehyde: Similar structure but has a methyl group instead of a chloro group.
4-Bromo-5-ethyl-2-thiophenecarboxaldehyde: Similar structure but has a bromo group instead of a chloro group.
Uniqueness
4-Chloro-5-ethylthiophene-2-carbaldehyde is unique due to the presence of both chloro and ethyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C7H7ClOS |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
4-chloro-5-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H7ClOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3 |
InChI Key |
WRTSHXGKSBKPID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
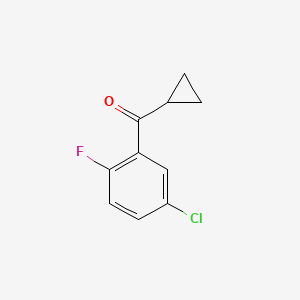
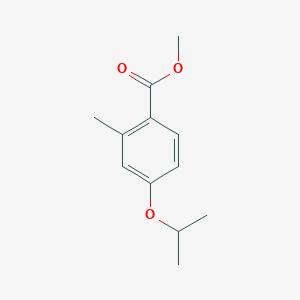
![2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B1514749.png)
